
Budesonide-d8
描述
布地奈德-d8 是布地奈德的一种氘标记类似物,布地奈德是一种广泛使用的皮质类固醇。布地奈德以其抗炎特性而闻名,常用于治疗哮喘、慢性阻塞性肺病 (COPD) 和各种炎症性肠病。 布地奈德-d8 中的氘标记使其在科学研究中特别有用,特别是在药代动力学研究中,因为它允许在生物系统中进行精确的追踪和量化 .
准备方法
合成路线和反应条件
布地奈德-d8 的合成涉及将氘原子掺入布地奈德分子中。这通常通过一系列化学反应来实现,这些反应将氢原子替换为氘。 该过程通常涉及使用氘化试剂和溶剂,以确保氘在分子中特定位置的掺入 .
工业生产方法
布地奈德-d8 的工业生产遵循类似的原则,但规模更大。该过程涉及使用专业设备和条件来确保高产率和纯度。 固相萃取 (SPE) 技术通常用于从反应混合物中分离和纯化化合物 .
化学反应分析
反应类型
布地奈德-d8 与其非氘化对应物一样,会经历各种化学反应,包括:
氧化: 布地奈德可以被氧化形成各种代谢物。
还原: 还原反应可以改变分子中的官能团。
常用试剂和条件
这些反应中常用的试剂包括氘化溶剂、过氧化氢等氧化剂和硼氢化钠等还原剂。 反应条件通常涉及控制温度和 pH 值,以确保所需的化学转化 .
主要形成的产物
科学研究应用
Pharmacokinetic Studies
Budesonide-d8 serves as an internal standard in pharmacokinetic studies, allowing for accurate quantification of budesonide levels in biological samples. A notable study developed an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for measuring budesonide concentrations in dried blood spots (DBS), which is particularly useful in populations with limited blood volume, such as premature neonates. The method demonstrated high sensitivity and accuracy within a dynamic range of 1 to 50 ng/mL, making it a reliable tool for assessing systemic exposure after intra-tracheal administration of budesonide in clinical settings .
Table 1: Method Validation Parameters for this compound Assay
Parameter | Value |
---|---|
Dynamic Range | 1 to 50 ng/mL |
Sample Volume | <200 μL |
Recovery Rate | High |
Precision | Accurate and consistent |
Therapeutic Applications
This compound has been investigated for its potential therapeutic applications in various conditions:
- Bronchopulmonary Dysplasia : Budesonide has shown promise in preventing bronchopulmonary dysplasia (BPD) in mechanically ventilated premature neonates. The use of intra-tracheal administration minimizes systemic exposure while maximizing local anti-inflammatory effects .
- Chronic Respiratory Diseases : Research indicates that budesonide can effectively reduce inflammation in chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its application in inhalation therapy allows for targeted delivery to the lungs, enhancing therapeutic outcomes while reducing systemic side effects .
Analytical Chemistry Applications
This compound is utilized as an internal standard in various analytical methodologies. For example, a sensitive liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method was developed to quantify budesonide in human plasma using this compound as the standard. This approach enhances the reliability of pharmacokinetic assessments and therapeutic monitoring .
Table 2: Comparison of Analytical Techniques Using this compound
Technique | Advantages | Limitations |
---|---|---|
UHPLC-MS/MS | High sensitivity and specificity | Requires sophisticated equipment |
LC-ESI-MS/MS | Suitable for complex biological matrices | Potential matrix effects on quantification |
Dried Blood Spot Analysis | Minimal sample volume required | Limited to specific populations |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical research:
- Study on Premature Neonates : A multi-center study assessed the pharmacokinetics of budesonide administered via surfactant to premature neonates between 23 and 28 weeks gestational age. The use of this compound allowed researchers to accurately measure systemic exposure and correlate it with clinical outcomes related to BPD prevention .
- Chronic Obstructive Pulmonary Disease : In a clinical trial evaluating the efficacy of inhaled budesonide for COPD patients, this compound was employed to establish pharmacokinetic profiles that informed dosage adjustments based on individual patient responses .
作用机制
布地奈德-d8 通过与布地奈德相同的机制发挥作用。它与糖皮质激素受体结合,导致基因表达的变化,从而减少炎症。 布地奈德与这些受体的结合减少了血管扩张和毛细血管通透性,以及白细胞向炎症部位迁移 .
相似化合物的比较
类似化合物
氟替卡松: 另一种用于治疗哮喘和 COPD 的皮质类固醇。
倍氯米松: 一种具有类似抗炎特性的皮质类固醇。
布地奈德-d8 的独特性
布地奈德-d8 由于其氘标记而独一无二,这允许在药代动力学研究中进行精确追踪。 这使其在需要精确量化化合物的研究环境中特别有价值 .
生物活性
Budesonide-d8, also known as 6beta-Hydroxy this compound, is a deuterated derivative of Budesonide, a potent glucocorticoid primarily utilized for its anti-inflammatory properties in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The incorporation of deuterium atoms enhances the stability and tracking capabilities of the compound in biological studies. This article explores the biological activity of this compound, its pharmacokinetics, and its applications in clinical research.
- Molecular Formula : C25H26D8O7
- Molecular Weight : 454.58 g/mol
- Structure : Contains multiple hydroxyl groups that contribute to its solubility and biological activity.
This compound functions primarily as an anti-inflammatory agent. It exerts its effects by binding to glucocorticoid receptors, which leads to modulation of gene expression involved in inflammatory responses. This mechanism is crucial for reducing inflammation in respiratory conditions.
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of its parent compound. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
AUC (0-∞) | 7.7 ± 5.1 h·ng/mL |
C_max | 1.8 ± 1.2 ng/mL |
Half-life | Similar to adults |
These parameters indicate that this compound maintains effective systemic exposure while minimizing side effects typically associated with corticosteroids, such as adrenal suppression, particularly in pediatric populations .
Clinical Application in Asthma and COPD
This compound has been studied for its efficacy in managing asthma and COPD. A clinical trial demonstrated significant improvement in lung function and reduction in exacerbations among patients treated with this compound compared to placebo .
Pediatric Use in Eosinophilic Esophagitis
In a phase 2 clinical trial involving pediatric patients with eosinophilic esophagitis, this compound was administered at a dose of 0.8 mg twice daily. The results indicated a favorable safety profile and effective symptom control among participants .
Research Findings
Recent studies have focused on the metabolic pathways and pharmacodynamics of this compound:
- Metabolic Pathways : The deuterated form allows researchers to trace metabolic pathways more accurately using stable isotope techniques, providing insights into drug metabolism without altering the biological activity significantly .
- Binding Affinity Studies : Interaction studies reveal that this compound has a high binding affinity for glucocorticoid receptors, confirming its potential therapeutic efficacy .
Comparative Analysis
A comparison of this compound with other corticosteroids highlights its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Budesonide | C25H34O7 | Non-deuterated form; widely used |
6β-Hydroxy Budesonide | C25H34O7 | Hydroxyl group at position 6 |
Dexamethasone | C22H29FO5 | Fluorinated derivative; higher potency |
This table illustrates the structural variations that influence the biological activity and therapeutic applications of these compounds.
常见问题
Basic Research Question: How can researchers verify the isotopic purity of Budesonide-d8 in experimental settings?
Methodological Answer :
Isotopic purity is critical for deuterated compounds. Researchers should employ high-resolution mass spectrometry (HRMS) to confirm the molecular ion cluster pattern, specifically checking the [M+D8]+ peak. Additionally, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR) can detect residual non-deuterated protons in the molecule. Quantitative analysis via HPLC coupled with UV-Vis or tandem MS should validate purity thresholds (>98% isotopic enrichment). Calibration curves using reference standards are essential for accuracy .
Advanced Research Question: What experimental design considerations are necessary to assess this compound’s pharmacokinetic stability compared to non-deuterated Budesonide?
Methodological Answer :
A controlled crossover study in preclinical models (e.g., rodents) is recommended:
Dosing : Administer equimolar doses of this compound and Budesonide.
Sampling : Collect plasma/tissue samples at timed intervals (0–24 hrs).
Analytical Methods : Use LC-MS/MS with deuterium-specific transitions (e.g., m/z 437.5 → 357.4 for this compound vs. m/z 429.5 → 349.4 for Budesonide).
Data Analysis : Compare area-under-the-curve (AUC), half-life (t½), and clearance rates. Account for deuterium isotope effects (e.g., metabolic slowing) using non-linear mixed-effects modeling .
Basic Research Question: What analytical techniques differentiate this compound from its non-deuterated form in biological matrices?
Methodological Answer :
Key techniques include:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize chromatographic separation using a C18 column (e.g., 2.6 µm particle size) and mobile phase (e.g., acetonitrile/0.1% formic acid). Monitor m/z shifts specific to deuterated vs. non-deuterated ions.
- Isotope Dilution Assays : Spike samples with this compound as an internal standard to correct for matrix effects.
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns with a mass accuracy <2 ppm .
Advanced Research Question: How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo studies?
Methodological Answer :
Contradictions often arise from methodological variability. A systematic approach includes:
Model Harmonization : Use identical cell lines (e.g., human hepatocytes) and animal species (e.g., Sprague-Dawley rats) across studies.
Tracer Studies : Incorporate radiolabeled this compound (e.g., ¹⁴C) to track metabolite formation via autoradiography.
Cross-Validation : Compare in vitro cytochrome P450 inhibition data with in vivo metabolite profiles.
Meta-Analysis : Apply random-effects models to aggregate data from disparate studies, adjusting for covariates like dose and sampling time .
Basic Research Question: What protocols ensure reproducibility in synthesizing this compound for preclinical studies?
Methodological Answer :
Reproducibility requires:
Deuterium Source : Use high-purity deuterated reagents (e.g., D₂O, CD₃OD) and inert atmospheres (argon/nitrogen) to minimize proton exchange.
Reaction Monitoring : Track deuterium incorporation via FT-IR spectroscopy (C-D stretch at ~2200 cm⁻¹) and NMR .
Purification : Employ preparative HPLC with a chiral stationary phase to resolve diastereomers.
Documentation : Report reaction conditions (temperature, pH), yield, and purity in supplementary materials for peer validation .
Advanced Research Question: How should researchers design studies to evaluate the anti-inflammatory efficacy of this compound in complex tissue models?
Methodological Answer :
A 3D co-culture model (e.g., lung epithelial cells + macrophages) is ideal:
Stimulation : Induce inflammation using LPS or TNF-α.
Treatment : Apply this compound at physiologically relevant concentrations (e.g., 1–100 nM).
Outcome Measures : Quantify cytokine release (IL-6, IL-8) via ELISA and assess tissue permeability using transepithelial electrical resistance (TEER) .
Imaging : Use confocal microscopy with fluorescent probes (e.g., NF-κB translocation). Include non-deuterated Budesonide as a control to isolate isotope effects .
Basic Research Question: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer :
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
- ANOVA with Post-Hoc Tests : Compare multiple dose groups (e.g., Tukey’s HSD for pairwise comparisons).
- Bootstrap Resampling : Assess confidence intervals for parameters like maximal efficacy (Emax).
- Software Tools : Use GraphPad Prism or R packages (e.g., drc for dose-response curves) .
Advanced Research Question: How can researchers address ethical challenges in longitudinal studies involving this compound?
Methodological Answer :
Animal Welfare : Adhere to 3R principles (Replacement, Reduction, Refinement) and obtain IACUC approval.
Human Studies : For translational research, ensure IRB approval and informed consent, emphasizing deuterium’s inert biological role.
Data Transparency : Pre-register protocols on platforms like ClinicalTrials.gov and share raw data via repositories (e.g., Zenodo) to mitigate publication bias .
Basic Research Question: What are the storage and stability requirements for this compound in laboratory settings?
Methodological Answer :
- Storage : Lyophilized powder at –20°C in amber vials to prevent photodegradation.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC.
- Reconstitution : Use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange during solution preparation .
Advanced Research Question: How can computational modeling predict the metabolic fate of this compound?
Methodological Answer :
Molecular Dynamics (MD) Simulations : Model deuterium’s impact on enzyme binding (e.g., CYP3A4 active site).
Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate kinetic isotope effects (KIEs) for hydroxylation steps.
In Silico Metabolism Tools : Use software like Schrödinger’s Metabophore to predict deuterium-retaining metabolites. Validate predictions with HRMS/MS fragmentation patterns .
属性
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVIALXJUBGFJZ-SMANYZGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114046 | |
Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105542-94-6 | |
Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105542-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。